(R)-N-Boc-4-cyanophenylalanine

Catalog No.
S1768233
CAS No.
146727-62-0
M.F
C15H18N2O4
M. Wt
290.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-N-Boc-4-cyanophenylalanine

CAS Number

146727-62-0

Product Name

(R)-N-Boc-4-cyanophenylalanine

IUPAC Name

(2R)-3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1

InChI Key

RMBLTLXJGNILPG-GFCCVEGCSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O

Synonyms

146727-62-0;Boc-D-4-Cyanophenylalanine;Boc-D-Phe(4-CN)-OH;(R)-N-BOC-4-CYANOPHENYLALANINE;Boc-4-cyano-D-phenylalanine;(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoicacid;ST50826113;(2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoicacid;Boc-D-4-Cyanophe;AC1Q1MTM;AC1MC19I;Boc-p-cyano-D-phenylalanine;14987_ALDRICH;SCHEMBL3450109;14987_FLUKA;MolPort-002-344-038;RMBLTLXJGNILPG-GFCCVEGCSA-N;ZINC2567680;ANW-74726;CB-480;AKOS015836561;AM82777;AJ-41453;AK-33325;KB-48228

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C#N)C(=O)O

Peptide Synthesis

The presence of the cyano group (C≡N) in the molecule introduces unique properties to the resulting peptides. For example, the cyano group can:

  • Increase hydrophobicity: This can affect the interaction of the peptide with other molecules, such as membranes or proteins.
  • Introduce a negative charge at high pH: This can be used to modulate the activity or stability of the peptide.

These properties make (R)-N-Boc-4-cyanophenylalanine a valuable tool for researchers studying protein function, designing new drugs, and developing novel materials.

Protein Engineering

(R)-N-Boc-4-cyanophenylalanine can be used to introduce specific changes in the structure and function of proteins. By incorporating this amino acid into specific positions of a protein sequence, researchers can:

  • Probe the role of specific amino acids in protein folding and stability [].
  • Design proteins with enhanced or altered activity [].
  • Develop new enzymes with specific catalytic properties [].

(R)-N-Boc-4-Cyanophenylalanine is derived from the natural amino acid D-phenylalanine with two key modifications:

  • N-Boc Protection: The amino group (NH2) is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is commonly used in organic synthesis to prevent unwanted reactions at the amino group while allowing reactions at other functional groups in the molecule.
  • 4-Cyano Substitution: A cyano group (CN) is introduced on the fourth position of the phenyl ring. This modification alters the chemical properties of the amino acid and can influence its biological activity.

(R)-N-Boc-4-Cyanophenylalanine serves as a valuable building block for the synthesis of peptides and peptidomimetics. These modified molecules can mimic the structure and function of natural peptides but often possess improved stability or biological properties [].


Molecular Structure Analysis

(R)-N-Boc-4-Cyanophenylalanine has the following key features in its molecular structure (refer to online resources for chemical structure depiction):

  • Chiral Center: The molecule contains a chiral center at the second carbon atom (Cα). The "R" in the name indicates the specific configuration at this center.
  • Aromatic Group: The presence of a phenyl ring with a cyano substitution provides a hydrophobic character and potential for aromatic interactions with other molecules.
  • Carboxylic Acid Group: The C-terminus of the molecule contains a carboxylic acid group (COOH), which allows for peptide bond formation with other amino acids.
  • Boc Protecting Group: The bulky Boc group attached to the N-terminus hinders its participation in reactions and ensures selective modification at other parts of the molecule during peptide synthesis.

Chemical Reactions Analysis

(R)-N-Boc-4-Cyanophenylalanine is involved in several chemical reactions relevant to scientific research:

  • Peptide Synthesis

    The primary application of (R)-N-Boc-4-Cyanophenylalanine is in peptide synthesis. The Boc group can be selectively removed under acidic conditions, allowing the free amino group to participate in peptide bond formation with other amino acids using standard coupling reagents. This enables the creation of peptides containing the 4-cyanophenylalanine unit.

  • Deprotection

    The Boc group can be cleaved using various acidic reagents, such as trifluoroacetic acid (TFA), to obtain the free N-terminus of the amino acid. This step is crucial for obtaining the final functional peptide after synthesis.


Physical And Chemical Properties Analysis

  • A solid at room temperature
  • Moderately soluble in organic solvents like dichloromethane and dimethylformamide due to the combination of hydrophobic and hydrophilic regions in the molecule.
  • Insoluble in water due to the presence of the bulky Boc group.

XLogP3

1.5

Wikipedia

(R)-N-Boc-4-Cyanophenylalanine

Dates

Modify: 2023-08-15

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